molecular formula C9H12ClN3O B1476824 4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine CAS No. 1863894-75-0

4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine

Cat. No.: B1476824
CAS No.: 1863894-75-0
M. Wt: 213.66 g/mol
InChI Key: NRTLVFVNBXSACS-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro substituent at the 4-position, a methoxyazetidine moiety at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. Understanding its biological activity is crucial for its development in pharmaceutical applications.

  • Molecular Formula : C9_9H12_{12}ClN3_3O
  • Molecular Weight : 213.66 g/mol
  • CAS Number : 1863894-75-0

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are currently under investigation, with preliminary studies suggesting potential efficacy in inhibiting certain enzymatic pathways and cellular processes.

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in cancer proliferation and inflammation.
  • Receptor Interaction : The methoxyazetidine group could facilitate interactions with specific receptors, modulating signaling pathways related to cell growth and survival.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of similar pyrimidine derivatives, providing insights into the biological activity of compounds like this compound.

Table: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInhibition of cell proliferation
4-Chloro-6-(3-fluoromethylazetidin-1-yl)-2-methylpyrimidineAntimicrobialDisruption of bacterial cell wall synthesis
This compoundAnti-inflammatoryModulation of inflammatory cytokines

Case Study: Anticancer Activity

A study investigating the anticancer properties of pyrimidine derivatives found that modifications at the 6-position significantly enhanced cytotoxicity against various cancer cell lines. The introduction of the methoxyazetidine moiety was hypothesized to improve selectivity towards cancerous cells while reducing toxicity to normal cells.

Properties

IUPAC Name

4-chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-11-8(10)3-9(12-6)13-4-7(5-13)14-2/h3,7H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTLVFVNBXSACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC(C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.